Cas no 911643-90-8 (6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride)

6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with applications in organic synthesis and pharmaceutical intermediate preparation. Its reactive sulfonyl chloride group enables efficient derivatization, making it valuable for constructing sulfonamides, sulfonate esters, and other functionalized compounds. The imidazothiazole core contributes to its stability and potential bioactivity, often explored in medicinal chemistry. This compound is particularly useful in selective modifications due to its well-defined reactivity profile. Proper handling under anhydrous conditions is recommended to preserve its functionality. Its structural features make it a versatile building block for specialized chemical transformations.
6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride structure
911643-90-8 structure
商品名:6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
CAS番号:911643-90-8
MF:C6H5ClN2O2S2
メガワット:236.699097394943
CID:5939308
PubChem ID:82389112

6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
    • 911643-90-8
    • EN300-1987401
    • 6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
    • インチ: 1S/C6H5ClN2O2S2/c1-4-5(13(7,10)11)9-2-3-12-6(9)8-4/h2-3H,1H3
    • InChIKey: SWCDLMZZFPJAQI-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1=C(C)N=C2N1C=CS2)(=O)=O

計算された属性

  • せいみつぶんしりょう: 235.9480974g/mol
  • どういたいしつりょう: 235.9480974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1987401-1.0g
6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
911643-90-8
1g
$1414.0 2023-06-02
Enamine
EN300-1987401-0.05g
6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
911643-90-8
0.05g
$1188.0 2023-06-02
Enamine
EN300-1987401-2.5g
6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
911643-90-8
2.5g
$2771.0 2023-06-02
Enamine
EN300-1987401-5.0g
6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
911643-90-8
5g
$4102.0 2023-06-02
Enamine
EN300-1987401-0.1g
6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
911643-90-8
0.1g
$1244.0 2023-06-02
Enamine
EN300-1987401-10.0g
6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
911643-90-8
10g
$6082.0 2023-06-02
Enamine
EN300-1987401-0.5g
6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
911643-90-8
0.5g
$1357.0 2023-06-02
Enamine
EN300-1987401-0.25g
6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
911643-90-8
0.25g
$1300.0 2023-06-02

6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride 関連文献

6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chlorideに関する追加情報

6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl Chloride (CAS No: 911643-90-8)

The compound6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl Chloride, identified by the CAS registry number911643-90-8, is a highly specialized organic chemical with significant applications in various fields of research and industry. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a thiazole ring system substituted with a methyl group and a sulfonyl chloride moiety, making it a versatile building block in organic synthesis.

Recent studies have highlighted the potential of6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl Chloride in drug discovery efforts targeting various therapeutic areas. For instance, researchers have explored its role as a precursor for the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The sulfonyl chloride group is particularly valuable in such applications due to its reactivity and ability to form stable sulfonamides when reacted with amines—a common strategy in medicinal chemistry.

In addition to its pharmaceutical applications,6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl Chloride has also found utility in the synthesis of advanced materials. Its thiazole ring system contributes to unique electronic properties, making it a candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent advancements in materials science have demonstrated how such heterocyclic compounds can enhance the efficiency and stability of these devices by acting as electron-deficient acceptors or hole transport layers.

The synthesis ofCAS No: 911643-90-8 involves a multi-step process that typically begins with the preparation of the parent thiazole derivative. This is followed by sulfonation and subsequent conversion to the sulfonyl chloride form through treatment with appropriate reagents such as thionyl chloride (SOCl₂). The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for its intended applications.

From a toxicological perspective,6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl Chloride exhibits moderate toxicity profiles in experimental models. However, its specific effects depend on the route of exposure and dosage levels. Regulatory agencies require thorough safety assessments before this compound can be used commercially or industrially.

In conclusion,CAS No: 911643-90-8, or6-Methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl Chloride, stands out as a valuable intermediate in organic synthesis with promising applications across multiple disciplines. Ongoing research continues to uncover new potential uses for this compound, underscoring its importance in modern chemical science.

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